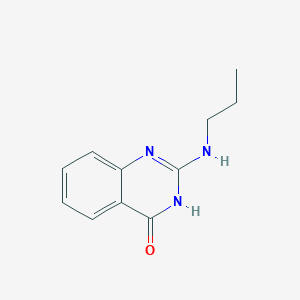

2-(propylamino)-4(3H)-quinazolinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. It also includes chemical properties like reactivity, flammability, and toxicity .科学的研究の応用

Implications in Medicinal Chemistry

Quinazoline derivatives, including 2-(propylamino)-4(3H)-quinazolinone, are part of an important class of compounds with significant biological activities. These compounds are synthesized for their potential as medicinal agents due to their antibacterial activity against various bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. Researchers aim to overcome the challenge of solubility to enhance the bioavailability of these derivatives for medical applications, highlighting the ongoing exploration of quinazoline derivatives to counter antibiotic resistance (Tiwary et al., 2016).

Optoelectronic Applications

In the realm of optoelectronics, quinazoline derivatives, including this compound, are being investigated for their potential in creating novel materials. These materials are explored for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their electroluminescent properties. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been shown to be valuable for the development of new optoelectronic materials, including organic light-emitting diodes (OLEDs) and colorimetric pH sensors (Lipunova et al., 2018).

Anticancer Properties

Quinazoline derivatives have been extensively studied for their anticancer properties. These compounds have shown potential in inhibiting various therapeutic protein targets beyond EGFR, including other kinases, histone deacetylase, and certain metabolic pathways. This diversity in targets and the structural heterogeneity of quinazoline compounds contribute to their significant potential as anticancer drugs, highlighting the importance of continued development in this field (Ravez et al., 2015).

Synthetic Chemistry Advances

The synthesis of quinazoline derivatives, including this compound, has been a focus of recent advances in synthetic chemistry. Eco-friendly, mild, and atom-efficient multi-component synthetic strategies are being explored to design novel quinazolines and to investigate their properties and applications. These efforts aim to broaden the scope of quinazoline derivatives in various scientific and medicinal applications, reflecting the compound's versatility and potential (Faisal & Saeed, 2021).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(propylamino)-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-7-12-11-13-9-6-4-3-5-8(9)10(15)14-11/h3-6H,2,7H2,1H3,(H2,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSKLFOUSOPWDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC2=CC=CC=C2C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821300 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methylspiro[indole-3,4'-piperidine]](/img/structure/B2398685.png)

![(5E)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2398686.png)

![3-[(4-chlorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2398690.png)

![1-((4-methoxyphenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2398692.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2398694.png)

![3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2398697.png)

![2-(5-chlorothiophene-2-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2398699.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2398702.png)